Anabasine hydrochloride

Descripción general

Descripción

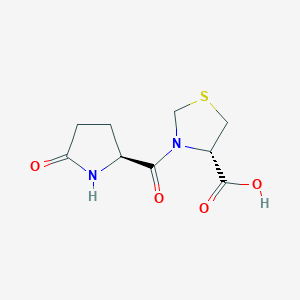

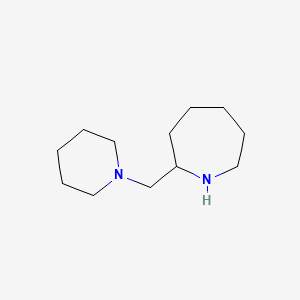

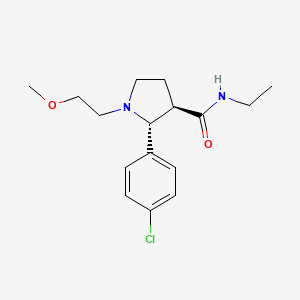

Anabasine hydrochloride is a pyridine and piperidine alkaloid found in the tree tobacco (Nicotiana glauca) plant, as well as in the common tobacco plant (Nicotiana tabacum) . It is structurally similar to nicotine and has been used historically as an insecticide . This compound is also known for its potential as an antismoking agent .

Mecanismo De Acción

Target of Action

Anabasine hydrochloride primarily targets the neuronal acetylcholine receptor protein alpha-7 subunit . This receptor is a crucial component of the nervous system, playing a key role in transmitting signals between nerve cells .

Mode of Action

This compound acts as an agonist for the neuronal acetylcholine receptor protein alpha-7 subunit . This means it binds to this receptor and activates it, triggering a series of biochemical reactions . It also has the ability to stimulate respiration .

Biochemical Pathways

The activation of the neuronal acetylcholine receptor protein alpha-7 subunit by this compound can affect various biochemical pathways. For instance, it can lead to the depolarization of neurons and induce the release of both dopamine and norepinephrine .

Pharmacokinetics

It is known to be soluble in water, ethanol, and chloroform, and insoluble in diethyl ether and acetone . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The activation of the neuronal acetylcholine receptor protein alpha-7 subunit by this compound can have various molecular and cellular effects. For instance, it can cause a depolarizing block of nerve transmission, which can lead to symptoms similar to those of nicotine poisoning and, in high doses, death by asystole .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, environmental stresses such as high temperature, flooding, and salt stress can affect nicotine accumulation in tobacco, which may also apply to this compound . Furthermore, the effects of this compound on infection intensity in bees have been found to vary depending on the host genotype and environmental variables .

Análisis Bioquímico

Biochemical Properties

Anabasine hydrochloride plays a significant role in biochemical reactions as a nicotinic acetylcholine receptor agonist . It interacts with nicotinic acetylcholine receptors, which are ligand-gated ion channels found in the nervous system. These receptors are composed of various subunits, and this compound binds to these subunits, leading to the opening of the ion channel and subsequent depolarization of the neuron . This interaction is similar to that of nicotine, but this compound has distinct pharmacological properties that make it a subject of interest for further study.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving nicotinic acetylcholine receptors . This modulation can lead to changes in gene expression and cellular metabolism. For example, this compound has been shown to produce a depolarizing block of nerve transmission at high doses, which can cause symptoms similar to nicotine poisoning . Additionally, it has been observed to have teratogenic effects in swine when administered in large amounts .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to nicotinic acetylcholine receptors . Upon binding, this compound induces a conformational change in the receptor, leading to the opening of the ion channel and the influx of cations such as sodium and calcium . This influx results in the depolarization of the neuron and the initiation of an action potential. In high doses, this compound can cause a sustained depolarization, leading to a depolarizing block and inhibition of nerve transmission . This mechanism is similar to that of nicotine but with distinct differences in receptor affinity and efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . For example, in studies involving bumble bees, this compound was found to have context-dependent medicinal effects and infection-dependent toxicity . These effects varied depending on the environmental conditions and the genotype of the host organism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving bumble bees, it was observed that higher doses of this compound decreased parasite loads and increased the probability of clearing the infection entirely . Survival time was not significantly affected by any level of this compound concentration . In other animal models, such as swine, high doses of this compound have been associated with teratogenic effects . These findings highlight the importance of dosage in determining the compound’s therapeutic and toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to nicotine biosynthesis and degradation . In tobacco plants, nicotine and related alkaloids, including this compound, are produced in the roots and transported to the leaves . The biosynthesis of these alkaloids involves several enzymes, such as putrescine N-methyltransferase and N-methylputrescine oxidase . These enzymes catalyze the conversion of primary metabolites into alkaloids, which are then stored in vacuoles as a defense mechanism against herbivores .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. In tobacco plants, the compound is synthesized in the roots and transported to the leaves, where it accumulates . In animal models, this compound is distributed throughout the body and can cross the blood-brain barrier due to its lipophilic nature . This distribution is facilitated by transporters and binding proteins that interact with the compound, influencing its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. In tobacco plants, this compound is localized in vacuoles within the leaves . In animal cells, the compound can be found in various cellular compartments, including the cytoplasm and the nucleus . Its localization is determined by targeting signals and post-translational modifications that direct it to specific organelles . These factors play a crucial role in the compound’s activity and function within the cell.

Métodos De Preparación

Anabasine hydrochloride can be synthesized from anabasine sulfate, which is isolated from the plant Anabasis aphylla . The preparation involves the reaction of anabasine with hydrochloric acid to form this compound. The industrial method of obtaining this compound is laborious and includes a large number of steps . One method involves the separation of anabasine from a mixture using the fluosilicate method .

Análisis De Reacciones Químicas

Anabasine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrochloric acid, triethylamine, and carbonyl chlorides . The major products formed from these reactions include N-acyl derivatives of anabasine, which have shown significant biological activity .

Aplicaciones Científicas De Investigación

Anabasine hydrochloride has a wide range of scientific research applications. It has been studied for its antimicrobial, antifungal, antiviral, and analgesic activities . This compound is also used in the treatment of chronic nicotinism and as a respiratory analeptic . Additionally, it has been used in the encapsulation studies with beta-cyclodextrin to obtain a more stable and bioavailable inclusion complex .

Comparación Con Compuestos Similares

Propiedades

IUPAC Name |

3-piperidin-2-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMZQNZVYCJLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934525 | |

| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143924-48-5, 15251-47-5 | |

| Record name | Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143924-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabasine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)thio]ethanamine hydrochloride](/img/structure/B3024124.png)